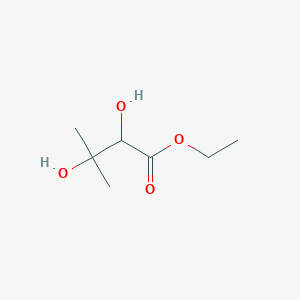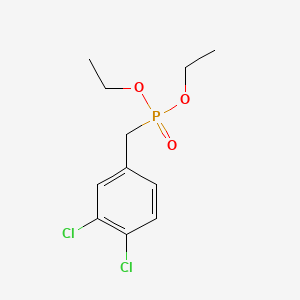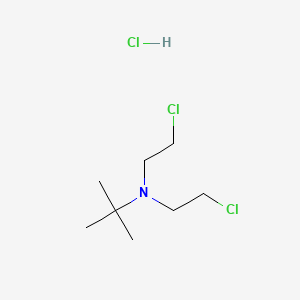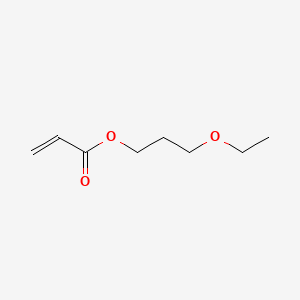
4-Benzyl-1,2-dichlorobenzene
Vue d'ensemble
Description
4-Benzyl-1,2-dichlorobenzene is a derivative of benzene, consisting of two adjacent chlorine atoms . It has a molecular formula of C13H10Cl2 and an average mass of 237.124 Da . The structure of this compound contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .
Synthesis Analysis
The synthesis of benzene derivatives like this compound often involves taking into account the effect of directing groups. The order of reactions can change the products produced . From benzene, two reactions, an acylation and a bromination, can be used to synthesize such compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a benzyl group attached to it . It contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Applications De Recherche Scientifique
Catalytic Oxidation Studies
4-Benzyl-1,2-dichlorobenzene, a chlorinated benzene derivative, has been studied for its role in catalytic oxidation processes. Lichtenberger and Amiridis (2004) explored the oxidation of various chlorinated benzenes, including 1,2-dichlorobenzene, over V2O5/TiO2 catalysts. This study highlighted the reaction mechanisms and kinetics involved in the oxidation process of these compounds (Lichtenberger & Amiridis, 2004).
Sonolytic Degradation
Okuno et al. (2000) investigated the sonolytic degradation of hazardous organic compounds, including 1,2-dichlorobenzene, in aqueous solutions. This research provided insights into the degradation rates and mechanisms of chlorinated benzenes under specific conditions (Okuno et al., 2000).
Environmental Impact
Morita (1977) conducted a comprehensive study on the occurrence and fate of chlorinated benzenes, such as 1,2-dichlorobenzene, in the environment. This research is crucial for understanding the environmental impact and distribution of these compounds (Morita, 1977).
Polymerization and Material Science
Kloppenburg, Jones, and Bunz (1999) explored the polymerization of 1,4-dichlorobenzene derivatives, demonstrating their potential in creating high molecular weight poly(p-phenyleneethynylenes). This research contributes to the field of material science and polymer chemistry (Kloppenburg, Jones, & Bunz, 1999).
Biotransformation Studies
Research by Hissink et al. (1996) on the biotransformation of 1,2- and 1,4-dichlorobenzene provides valuable information on the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of these compounds (Hissink, van Ommen, Bogaards, & van Bladeren, 1996).
Chemical Reaction Mechanisms
Studies like those by Krishnamoorthy and Amiridis (1999, 2000) and Naumkin, Polanyi, and Rogers (2003) have delved into the kinetics and mechanisms of reactions involving 1,2-dichlorobenzene, including catalytic oxidation and adsorption processes. These studies contribute to the understanding of chemical reaction mechanisms involving chlorinated benzenes (Krishnamoorthy & Amiridis, 1999), (Naumkin, Polanyi, & Rogers, 2003).
Solvent Extraction Systems
Traeger et al. (2012) developed a solvent extraction system using 1,2-dichlorobenzene for the selective separation of palladium(II), indicating its potential application in recycling and material recovery processes (Traeger, Koenig, Städtke, & Holdt, 2012).
Safety and Hazards
The safety data sheets for related compounds, such as 1,2-dichlorobenzene and 1,2-dichlorobenzene-d4, indicate that these chemicals are considered hazardous. They are combustible liquids and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed or inhaled .
Propriétés
IUPAC Name |
4-benzyl-1,2-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCOQBLSLHKQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214810 | |
| Record name | Benzene, 1,2-dichloro-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64543-53-9 | |
| Record name | Benzene, 1,2-dichloro-4-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064543539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dichloro-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol](/img/structure/B3055346.png)

